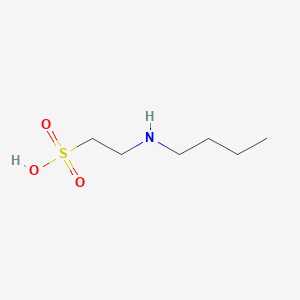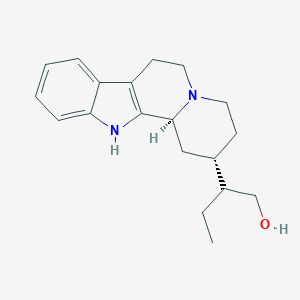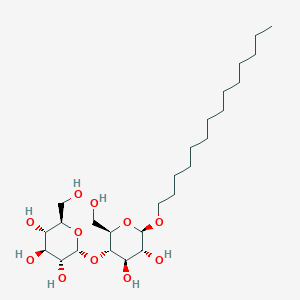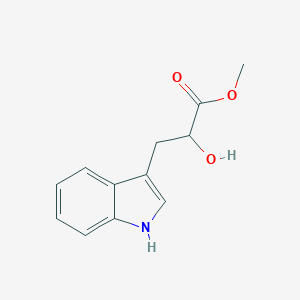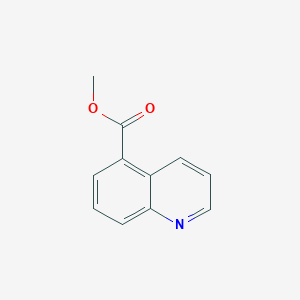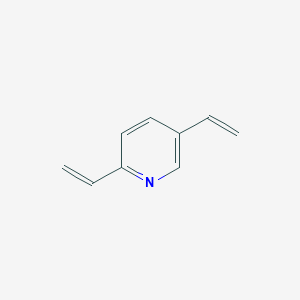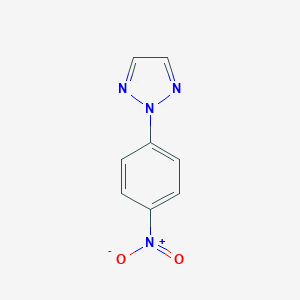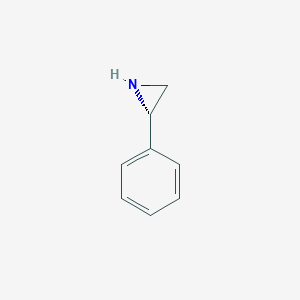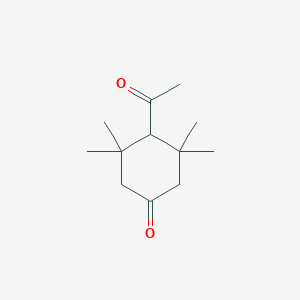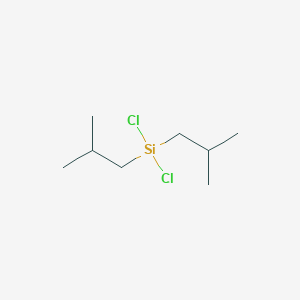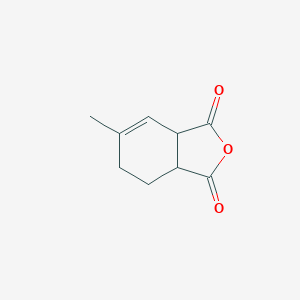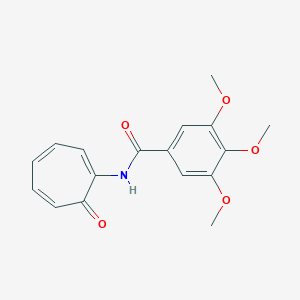
Benzamide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)-3,4,5-trimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)-3,4,5-trimethoxy- is a chemical compound that has been widely used in scientific research. It is a derivative of benzamide and is also known as 7-OTM. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
Mecanismo De Acción
The exact mechanism of action of 7-OTM is not fully understood. However, it has been found to act as a dopamine D2 receptor partial agonist and a serotonin 5-HT2A receptor antagonist. It has also been shown to modulate the activity of GABA and glutamate receptors in the brain.
Efectos Bioquímicos Y Fisiológicos
7-OTM has been found to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, 7-OTM has been shown to modulate the activity of GABA and glutamate receptors, which may contribute to its effects on anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-OTM in lab experiments is its selectivity for dopamine and serotonin receptors. This allows researchers to study the specific effects of these neurotransmitters on behavior and physiology. Additionally, 7-OTM has been found to have low toxicity, making it a safe compound to use in animal studies.
One of the limitations of using 7-OTM in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals or to use it in cell-based assays. Additionally, the exact mechanism of action of 7-OTM is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 7-OTM. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the mechanism by which 7-OTM inhibits cancer cell growth and to explore its potential as a cancer treatment.
Another area of interest is the role of 7-OTM in the regulation of dopamine and serotonin receptors in the brain. Further studies are needed to determine the specific effects of 7-OTM on these receptors and to explore its potential as a treatment for anxiety and depression.
Finally, future research could explore the use of 7-OTM in combination with other compounds to enhance its effects or to target multiple pathways involved in disease processes.
Métodos De Síntesis
The synthesis of 7-OTM involves the reaction of 3,4,5-trimethoxybenzoyl chloride with cycloheptatriene in the presence of a base. The reaction yields 7-OTM as a white solid with a melting point of 123-125°C. The purity of the compound can be confirmed by NMR spectroscopy.
Aplicaciones Científicas De Investigación
7-OTM has been widely used in scientific research, particularly in the field of neuroscience. It has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. Additionally, 7-OTM has been used as a tool to study the role of dopamine receptors in the brain.
Propiedades
Número CAS |
18188-88-0 |
|---|---|
Nombre del producto |
Benzamide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)-3,4,5-trimethoxy- |
Fórmula molecular |
C17H17NO5 |
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
3,4,5-trimethoxy-N-(7-oxocyclohepta-1,3,5-trien-1-yl)benzamide |
InChI |
InChI=1S/C17H17NO5/c1-21-14-9-11(10-15(22-2)16(14)23-3)17(20)18-12-7-5-4-6-8-13(12)19/h4-10H,1-3H3,(H,18,19,20) |
Clave InChI |
HZSQZWNHTZCPLK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=CC2=O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=CC2=O |
Otros números CAS |
18188-88-0 |
Sinónimos |
N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)-3,4,5-trimethoxybenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



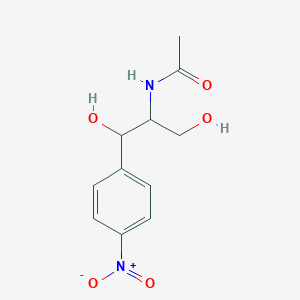
![Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B97744.png)
